
(S)-2-((4-Fluorophenyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((4-Fluorophenyl)amino)propanoic acid is an organic compound that features a fluorinated aromatic ring and an amino acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Fluorophenyl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and a suitable chiral auxiliary or catalyst to ensure the desired stereochemistry.
Formation of the Amide Bond: The 4-fluoroaniline is reacted with a protected form of (S)-alanine under conditions that promote amide bond formation. Common reagents for this step include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection and Purification: After the amide bond formation, the protecting groups are removed under acidic or basic conditions, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(S)-2-((4-Fluorophenyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
科学的研究の応用
(S)-2-((4-Fluorophenyl)amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (S)-2-((4-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
類似化合物との比較
Similar Compounds
(S)-2-((4-Chlorophenyl)amino)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-((4-Bromophenyl)amino)propanoic acid: Similar structure but with a bromine atom instead of fluorine.
(S)-2-((4-Methylphenyl)amino)propanoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-((4-Fluorophenyl)amino)propanoic acid imparts unique electronic properties, making it distinct from its analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
(2S)-2-(4-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
InChIキー |
LSUMRSDDJQOTNQ-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)F |
正規SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



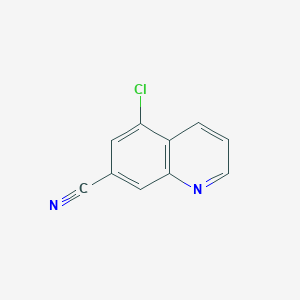

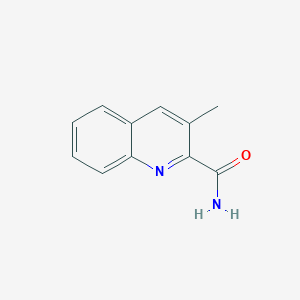
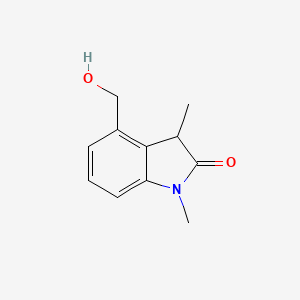
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
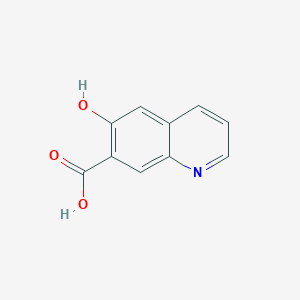
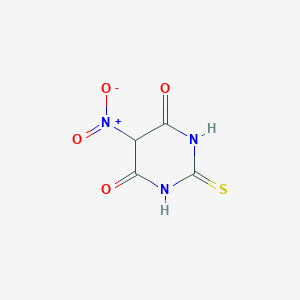

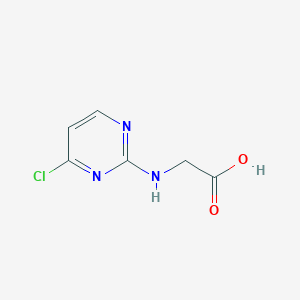
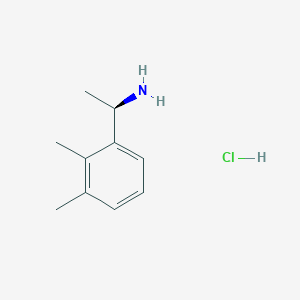

![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
